molecular formula C18H16N4OS2 B11017649 N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B11017649
M. Wt: 368.5 g/mol
InChI Key: IWOHEQHWQGGLBK-UHFFFAOYSA-N
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Description

N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a complex organic compound characterized by its unique structure, which includes benzothiazole and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: This can be achieved by cyclization of 2-aminothiophenol with carbon disulfide and subsequent oxidation.

    Formation of the Thiazole Ring: This involves the reaction of α-haloketones with thiourea.

    Coupling of Benzothiazole and Thiazole Rings: The benzothiazole and thiazole intermediates are coupled using appropriate reagents such as phosphorus oxychloride (POCl3) under controlled conditions.

    Introduction of the Pyrrole Group: The pyrrole group is introduced via a substitution reaction, often using pyrrole and a suitable base.

    Final Coupling and Purification: The final product is obtained by coupling the intermediate compounds and purifying the resultant product through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput purification techniques to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its potential biological activity, including antimicrobial, antifungal, or anticancer properties. Its interaction with biological macromolecules can provide insights into new therapeutic targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to interact with specific enzymes or receptors makes it a promising lead compound for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole share the benzothiazole ring structure.

    Thiazole Derivatives: Compounds such as 2-aminothiazole have a similar thiazole ring.

    Pyrrole Derivatives: Compounds like pyrrole-2-carboxamide share the pyrrole ring structure.

Uniqueness

What sets N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide apart is its combination of these three distinct ring systems in a single molecule. This unique structure provides a diverse range of chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H16N4OS2

Molecular Weight

368.5 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-propyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C18H16N4OS2/c1-2-7-13-15(25-18(20-13)22-10-5-6-11-22)16(23)21-17-19-12-8-3-4-9-14(12)24-17/h3-6,8-11H,2,7H2,1H3,(H,19,21,23)

InChI Key

IWOHEQHWQGGLBK-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=NC4=CC=CC=C4S3

Origin of Product

United States

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